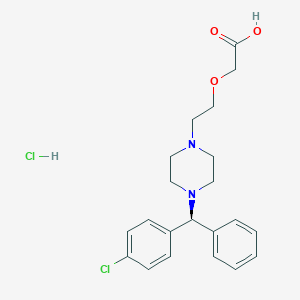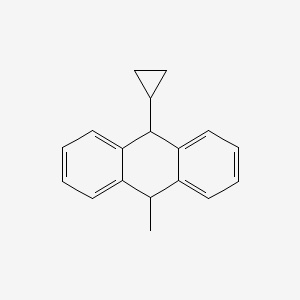
4-(bromomethyl)-2,6-dipyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-2,6-dipyridin-4-ylpyridine is an organic compound characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dipyridin-4-ylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,6-dipyridin-4-ylpyridine+NBS→this compound
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
4-(Bromomethyl)-2,6-dipyridin-4-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the bromine atom.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyridines.
科学的研究の応用
Chemistry
In chemistry, 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of ligands for coordination chemistry and catalysts.
Biology and Medicine
In biological and medicinal research, this compound can be used to synthesize potential drug candidates
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or photonic properties. It may also serve as a precursor for the production of polymers or other advanced materials.
作用機序
The mechanism by which 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
類似化合物との比較
Similar Compounds
- 4-(Bromomethyl)benzeneboronic acid
- 4-(Bromomethyl)phenylboronic acid pinacol ester
- Methyl 4-(bromomethyl)benzoate
Uniqueness
Compared to similar compounds, 4-(bromomethyl)-2,6-dipyridin-4-ylpyridine is unique due to its multiple pyridine rings, which can enhance its coordination ability and electronic properties. This makes it particularly useful in the synthesis of complex ligands and materials with specific electronic characteristics.
By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
特性
CAS番号 |
1227599-58-7 |
|---|---|
分子式 |
C16H12BrN3 |
分子量 |
326.19 g/mol |
IUPAC名 |
4-(bromomethyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C16H12BrN3/c17-11-12-9-15(13-1-5-18-6-2-13)20-16(10-12)14-3-7-19-8-4-14/h1-10H,11H2 |
InChIキー |
YFOFBKYSPWSECL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=CC(=N2)C3=CC=NC=C3)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


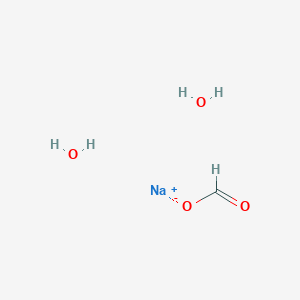
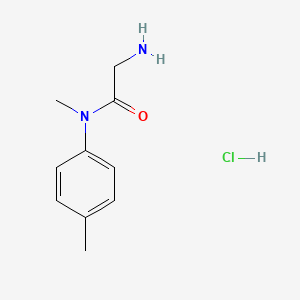
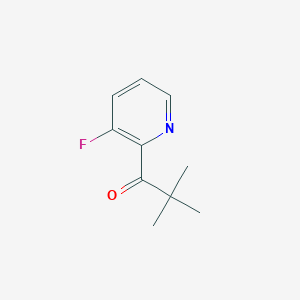
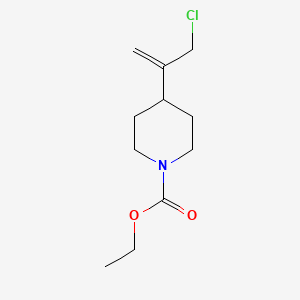

![2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
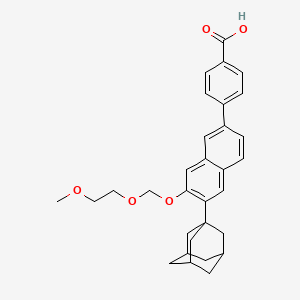
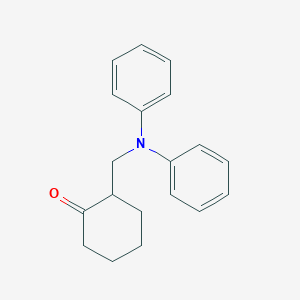

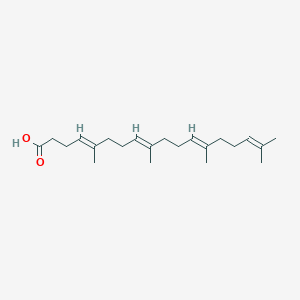

![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)
